Panadiplon

Descripción general

Descripción

Métodos De Preparación

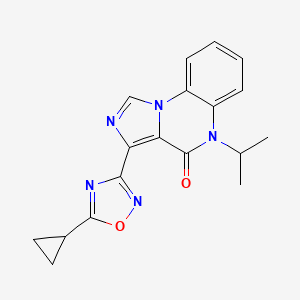

La ruta sintética para Panadiplon implica la preparación de 3-(5-ciclopropil-1,2,4-oxadiazol-3-il)-5-propan-2-ylimidazo[5,1-c]quinoxalin-4-ona. Las condiciones de reacción y los métodos de producción industrial no están ampliamente documentados en la literatura pública. Se sabe que el compuesto se sintetiza mediante una serie de reacciones químicas que implican la formación de la estructura central de imidazoquinoxalinona .

Análisis De Reacciones Químicas

Panadiplon se somete a diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que da como resultado formas reducidas de this compound.

Sustitución: this compound puede participar en reacciones de sustitución, donde ciertos grupos funcionales son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores.

Aplicaciones Científicas De Investigación

Anxiolytic Properties

Panadiplon was developed as an anxiolytic agent aimed at treating anxiety disorders. Its mechanism of action involves modulation of GABA A receptor activity, similar to benzodiazepines but with a distinct profile that limits sedation and amnesia. Initial studies indicated that this compound could effectively reduce anxiety without the adverse effects commonly associated with traditional benzodiazepines .

Clinical Studies

Although this compound showed promise in preclinical trials, it was discontinued from clinical trials after Phase 1 due to hepatotoxicity concerns. Reports indicated that subjects experienced liver damage, which was not predicted by earlier animal studies . The compound's development highlights the challenges in translating animal model results to human applications.

Animal Research

Despite its discontinuation for human use, this compound remains valuable in animal research as a reference compound for studying GABA A receptor modulators. It is utilized to compare the effects of other anxiolytics and to understand the mechanisms underlying GABAergic modulation in various animal models .

Hepatic Toxicity Studies

Research has extensively documented the hepatic toxicity associated with this compound. Studies conducted on rabbits demonstrated that the compound induced mitochondrial dysfunction in liver cells, leading to decreased beta-oxidation rates and impaired mitochondrial respiration. These findings have contributed to understanding drug-induced liver injury mechanisms and idiosyncratic drug reactions .

Case Studies and Findings

Mecanismo De Acción

Panadiplon actúa como un agonista parcial del receptor GABA A de alta afinidad . Se une al receptor GABA A y aumenta los efectos inhibitorios del GABA, lo que lleva a efectos ansiolíticos con propiedades sedantes mínimas . Los objetivos moleculares y las vías implicadas incluyen el receptor GABA A, que desempeña un papel crucial en la mediación de los efectos del compuesto .

Comparación Con Compuestos Similares

Panadiplon es único debido a su nueva estructura química y perfil farmacológico. Se clasifica como un ansiolítico no benzodiacepínico, a diferencia de las benzodiacepinas tradicionales. Los compuestos similares incluyen:

Bretazenil: Un fármaco ansiolítico imidazopirrolobenzodiacepínico derivado de la familia de las benzodiacepinas.

Alpidem: Un fármaco ansiolítico de la familia de las imidazopiridinas.

TPA-023: Un fármaco ansiolítico con una nueva estructura química, utilizado en la investigación científica. Estos compuestos comparten propiedades ansiolíticas similares pero difieren en sus estructuras químicas y perfiles farmacológicos específicos.

Actividad Biológica

Panadiplon, also known as U-78875, is a non-benzodiazepine anxiolytic compound that has garnered attention due to its unique pharmacological profile and associated hepatic toxicity. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and research findings.

This compound is characterized by its high affinity for the GABA receptor, acting as a partial agonist. This mechanism is central to its anxiolytic effects, which are achieved with minimal sedative properties compared to traditional benzodiazepines. The molecular formula of this compound is CHNO, with a molar mass of approximately 335.367 g/mol .

Pharmacological Profile

- Anxiolytic Effects : this compound exhibits potent anxiolytic activity in various animal models, demonstrating efficacy comparable to benzodiazepines but with reduced side effects such as sedation and motor impairment .

- Hepatic Toxicity : Despite its favorable anxiolytic profile, this compound has been associated with significant hepatic toxicity. This adverse effect was not predicted during preclinical studies involving rats, dogs, or monkeys but was observed in Phase 1 clinical trials involving human volunteers .

Case Study Overview

A detailed review of the hepatic toxicity associated with this compound highlighted idiosyncratic responses that were species-specific. The following table summarizes key findings from various studies:

Mechanism of Hepatic Toxicity

The mechanism underlying this compound's hepatic toxicity involves several biochemical pathways:

- Metabolism : this compound is metabolized into a carboxylic acid derivative which inhibits mitochondrial fatty acid beta-oxidation, leading to energy depletion in liver cells .

- Cellular Stress : This metabolic disruption renders hepatocytes more susceptible to secondary stressors, culminating in apoptosis and necrosis .

- Species Differences : The variability in toxicity responses among different species underscores the complexity of drug metabolism and the importance of thorough preclinical evaluations .

Propiedades

IUPAC Name |

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-ylimidazo[1,5-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-10(2)23-13-6-4-3-5-12(13)22-9-19-14(15(22)18(23)24)16-20-17(25-21-16)11-7-8-11/h3-6,9-11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGOFCLSWVVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N3C=NC(=C3C1=O)C4=NOC(=N4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869698 | |

| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124423-84-3 | |

| Record name | Panadiplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panadiplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124423843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(propan-2-yl)imidazo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANADIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4PW0S7ZP7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.